

Veliparib: A Technical Guide to a PARP1/2 Chemical Probe

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Compound of Interest

Compound Name: *PARP1-IN-8*

Cat. No.: *B7760134*

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Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response, playing a pivotal role in the repair of single-strand breaks (SSBs). Its inhibition has emerged as a powerful therapeutic strategy, particularly in cancers harboring defects in homologous recombination repair, a concept known as synthetic lethality. Veliparib (ABT-888) is a potent, orally bioavailable small molecule inhibitor of both PARP1 and PARP2.^{[1][2]} Due to its well-characterized profile and extensive use in preclinical and clinical studies, veliparib serves as an exemplary chemical probe for elucidating the biological functions of PARP1 and PARP2 and for validating them as therapeutic targets. This technical guide provides an in-depth overview of veliparib, focusing on its quantitative data, experimental methodologies, and its interaction with the PARP1 signaling pathway.

Data Presentation

Biochemical Potency and Selectivity

Veliparib demonstrates high potency against both PARP1 and PARP2, with inhibitory constants in the low nanomolar range. Its selectivity against other PARP family members and other enzymes is a critical aspect of its utility as a chemical probe.

| Target | Assay Type | K _i (nM) | IC ₅₀ (nM) | Reference(s) |
|--------|---------------------|---------------------|-----------------------|--------------------|
| PARP1 | Cell-free enzymatic | 5.2 | 1.42 - 4.4 | [3][4][5][6][7][8] |
| PARP2 | Cell-free enzymatic | 2.9 | 1.5 | [4][5][6][8] |

Cellular Activity

In cellular contexts, veliparib effectively inhibits PARP activity and demonstrates cytotoxic effects in relevant cancer cell lines.

| Cell Line | Assay Type | EC ₅₀ (nM) | Effect | Reference(s) |
|--------------------------|------------------------|-----------------------|---|--------------|
| C41 | PARP activity | 2 | Inhibition of PARP activity | [4] |
| H460 | Clonogenic survival | - | Reduction in survival, increased apoptosis and autophagy with radiation | [4] |
| H1299, DU145, 22RV1 | Clonogenic survival | - | Attenuation of surviving fraction in hypoxic-irradiated cells | [4] |
| Ishikawa | Cell viability (CCK-8) | ~1700 (1.7 μM) | Inhibition of cell viability | [9] |
| NTERA-2 CisR, NCCIT CisR | Cell viability | - | Increased resistance in cisplatin-resistant cells | [10] |

Experimental Protocols

Biochemical PARP Inhibition Assay (Radiometric)

This assay quantifies the inhibition of PARP1 or PARP2 enzymatic activity by measuring the incorporation of radiolabeled NAD⁺ into a histone substrate.

Materials:

- Recombinant human PARP1 or PARP2 enzyme
- Biotinylated Histone H1
- Slit DNA (sDNA)

- [³H]NAD⁺
- Assay Buffer: 50 mM Tris (pH 8.0), 1 mM DTT
- Stop Solution: 1.5 mM benzamide
- Streptavidin-coated FlashPlates
- TopCount microplate scintillation counter
- Veliparib (or other test compound)

Procedure:

- Prepare a reaction mixture containing 50 mM Tris (pH 8.0), 1 mM DTT, 1.5 μM [³H]NAD⁺, 200 nM biotinylated histone H1, and 200 nM siDNA.
- Add 1 nM of PARP1 or 4 nM of PARP2 enzyme to the reaction mixture.
- Add varying concentrations of veliparib or vehicle control (DMSO) to the reaction wells.
- Initiate the reaction and incubate at room temperature.
- Terminate the reaction by adding 1.5 mM benzamide.
- Transfer the reaction mixture to streptavidin-coated FlashPlates and incubate to allow binding of the biotinylated histones.
- Wash the plates to remove unincorporated [³H]NAD⁺.
- Measure the incorporated radioactivity using a TopCount microplate scintillation counter.
- Calculate the percent inhibition for each veliparib concentration and determine the IC₅₀ value using non-linear regression analysis.[\[4\]](#)

Cellular PARP Inhibition Assay (Western Blot)

This method assesses the ability of an inhibitor to block PARP activity within intact cells by measuring the levels of poly(ADP-ribose) (PAR) following DNA damage.

Materials:

- Cancer cell line of interest (e.g., HeLa, H460)
- Cell culture medium and supplements
- DNA damaging agent (e.g., H₂O₂, temozolomide)
- Veliparib (or other test compound)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-PAR, anti-PARP1, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Pre-treat cells with various concentrations of veliparib or vehicle control for a specified time (e.g., 1-2 hours).
- Induce DNA damage by treating cells with a DNA damaging agent for a short duration.
- Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of each lysate.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the primary antibody against PAR.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.

- Visualize the bands using a chemiluminescent substrate.
- To confirm equal protein loading and to assess total PARP1 levels, the membrane can be stripped and re-probed with antibodies against PARP1 and a loading control like GAPDH.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of veliparib in combination with a DNA-damaging agent in a mouse xenograft model.

Materials:

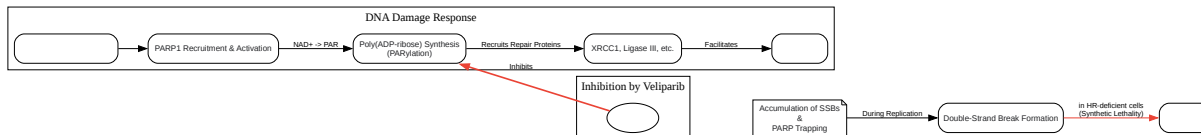
- Immunocompromised mice (e.g., SCID or NSG)
- Cancer cell line for xenograft implantation
- Veliparib
- Chemotherapeutic agent (e.g., carboplatin, paclitaxel, temozolomide)
- Vehicle for drug administration
- Calipers for tumor measurement

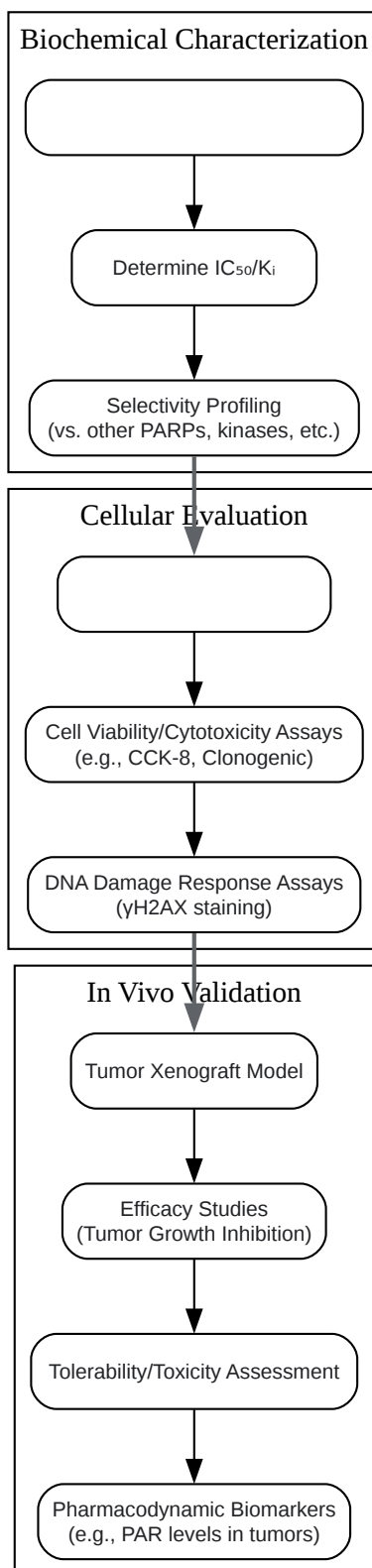
Procedure:

- Subcutaneously inject cancer cells into the flank of the mice.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment groups (e.g., Vehicle, Veliparib alone, Chemotherapy alone, Veliparib + Chemotherapy).
- Administer veliparib orally (p.o.) at a predetermined dose and schedule (e.g., twice daily, b.i.d.).^[2]
- Administer the chemotherapeutic agent according to its established protocol (e.g., intraperitoneally, i.p., or intravenously, i.v.).^[2]

- Monitor tumor volume using caliper measurements at regular intervals.
- Monitor animal body weight and overall health as indicators of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Mandatory Visualizations





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